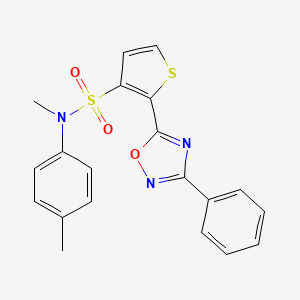
N-methyl-N-(4-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
Übersicht
Beschreibung
N-methyl-N-(4-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C20H17N3O3S2 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-methyl-N-(4-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole ring : Known for its diverse biological activities.
- Thiophene moiety : Often associated with antimicrobial and anticancer properties.
- Sulfonamide group : Commonly linked to antibacterial effects.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2S |
| Molecular Weight | 368.45 g/mol |
| CAS Number | 1338650-26-2 |
Antimicrobial Activity
Recent studies have shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. In vitro evaluations indicated that certain analogs demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The presence of the thiophene and sulfonamide groups enhances the antimicrobial efficacy of the compound.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, a study reported that compounds similar to this compound increased p53 expression and caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .
Case Study: MCF-7 Cells
In a controlled experiment:
- Compound Tested : this compound
- Concentration : Various concentrations were tested.
- Results : Significant increase in apoptosis markers was observed at concentrations above 10 µM.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The oxadiazole ring is thought to participate in hydrophobic interactions with amino acid residues in target proteins, similar to well-known anticancer drugs like Tamoxifen .
Efficacy Against Cancer Cell Lines
The compound has been tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 0.65 | High |
| HeLa | 2.41 | Moderate |
| PANC-1 | 1.50 | Moderate |
These results indicate that modifications to the oxadiazole structure can lead to improved anticancer activity, suggesting a pathway for further drug development.
Eigenschaften
IUPAC Name |
N-methyl-N-(4-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-14-8-10-16(11-9-14)23(2)28(24,25)17-12-13-27-18(17)20-21-19(22-26-20)15-6-4-3-5-7-15/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAJXOQJRBDBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















